Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate
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Description
Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been reported to interact with a variety of targets, including cyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives, in general, are known to interact with their targets to exert various biological effects . For instance, as CDK inhibitors, they can interfere with cell cycle progression . As calcium channel blockers, they can modulate the flow of calcium ions into cells . As GABA A receptor modulators, they can influence neuronal signaling .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may influence pathways related tocell cycle regulation , calcium signaling , and neuronal communication .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, includingantiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . The exact effects would depend on the specific targets and pathways influenced by the compound.
Properties
IUPAC Name |
methyl 4-[2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-17(24-10-4-3-5-16(24)21-12)18(25)23-20-22-15(11-28-20)13-6-8-14(9-7-13)19(26)27-2/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRPQXLPZECRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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